
5-(2,5-二氯苯基)-2-糠醛肟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-hydroxymethanimine is a chemical compound characterized by the presence of a furan ring substituted with a 2,5-dichlorophenyl group and an N-hydroxymethanimine moiety
科学研究应用
(E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-hydroxymethanimine has several applications in scientific research:
生化分析
Biochemical Properties
5-(2,5-Dichlorophenyl)-2-furaldehyde oxime plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cholinesterase enzymes, including acetylcholinesterase and butyrylcholinesterase, with average affinities of -7.46 ± 0.14 and -6.70 ± 0.00 kcal/mol, respectively
Cellular Effects
5-(2,5-Dichlorophenyl)-2-furaldehyde oxime influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the synthesis of neurotransmitters such as acetylcholine, which plays a crucial role in the normal functioning of the nervous system . Additionally, its interactions with cholinesterase enzymes can lead to changes in cellular signaling and metabolic pathways.
Molecular Mechanism
The molecular mechanism of 5-(2,5-Dichlorophenyl)-2-furaldehyde oxime involves its binding interactions with biomolecules and enzyme inhibition or activation. It binds to cholinesterase enzymes, inhibiting their activity and leading to an accumulation of acetylcholine in the synaptic cleft . This inhibition can result in enhanced cholinergic signaling, which may have therapeutic implications for conditions such as Alzheimer’s disease.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(2,5-Dichlorophenyl)-2-furaldehyde oxime change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products may have different biochemical properties . Long-term exposure to 5-(2,5-Dichlorophenyl)-2-furaldehyde oxime can lead to sustained changes in cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of 5-(2,5-Dichlorophenyl)-2-furaldehyde oxime vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating cholinergic signaling. At higher doses, it can lead to toxic or adverse effects, such as respiratory irritation and skin corrosion . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
5-(2,5-Dichlorophenyl)-2-furaldehyde oxime is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For example, its interaction with cholinesterase enzymes affects the metabolism of acetylcholine, leading to changes in neurotransmitter levels and signaling pathways . Understanding these metabolic pathways is essential for elucidating the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of 5-(2,5-Dichlorophenyl)-2-furaldehyde oxime within cells and tissues involve specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution patterns can affect its overall efficacy and potential side effects.
Subcellular Localization
5-(2,5-Dichlorophenyl)-2-furaldehyde oxime exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for understanding its precise biochemical effects and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-hydroxymethanimine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Introduction of the 2,5-Dichlorophenyl Group: The 2,5-dichlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorinated benzene derivatives.
Formation of the N-Hydroxymethanimine Moiety: This step involves the condensation of hydroxylamine with an aldehyde or ketone to form the N-hydroxymethanimine group.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反应分析
Types of Reactions
(E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-hydroxymethanimine can undergo various chemical reactions, including:
Substitution: The furan ring and the phenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction may produce alcohol derivatives .
作用机制
The mechanism of action of (E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-hydroxymethanimine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
(E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one: This compound shares the furan ring structure but differs in its substituents.
Cetylpyridinium chloride and domiphen bromide: These compounds have similar structural features and are used in different applications.
Uniqueness
(E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-hydroxymethanimine is unique due to its specific combination of a furan ring with a 2,5-dichlorophenyl group and an N-hydroxymethanimine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
IUPAC Name |
(NE)-N-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c12-7-1-3-10(13)9(5-7)11-4-2-8(16-11)6-14-15/h1-6,15H/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRUJBVKIOISNY-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=N/O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
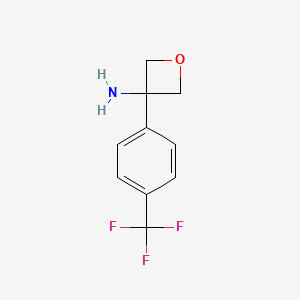
![11-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2520157.png)
![2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2520162.png)
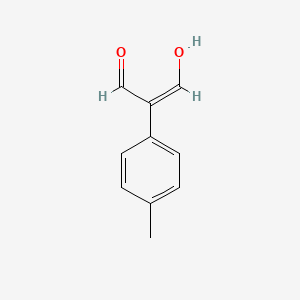
![3-fluoro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2520168.png)
![N-(3-hydroxypropyl)-N'-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide](/img/structure/B2520170.png)
![N-(4-ETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2520171.png)
![N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2520172.png)
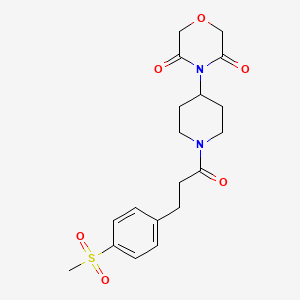
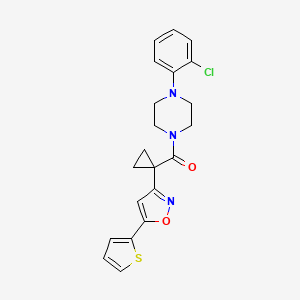
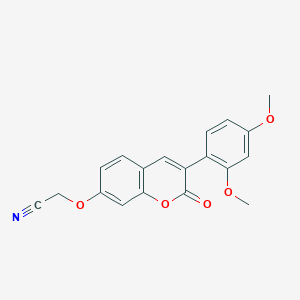

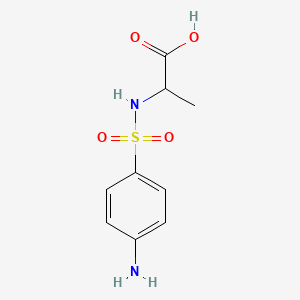
![1-[4-(Pentan-3-yloxy)phenyl]ethan-1-ol](/img/structure/B2520179.png)
